molecular formula C20H19N3O2S2 B2968044 2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-09-8

2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2968044
CAS RN: 941968-09-8
M. Wt: 397.51
InChI Key: YUNKTBADBPELKX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzamido group, a thiophene ring, and a cyclopenta[d]thiazole ring. These types of compounds are often studied for their potential applications in various fields, such as medicine, materials science, and organic chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzamido group might be introduced through a reaction with a suitable amine, and the thiophene and cyclopenta[d]thiazole rings might be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and structure. For example, the benzamido group might undergo reactions typical of amides, such as hydrolysis, while the thiophene and cyclopenta[d]thiazole rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its structure and functional groups .

Scientific Research Applications

Cancer Research: Inhibition of TNIK to Attenuate EMT in Lung Adenocarcinoma

This compound has been identified as a potential inhibitor of Traf2- and Nck-interacting kinase (TNIK), which is involved in the epithelial-to-mesenchymal transition (EMT) in cancer cells . EMT is a process by which cancer cells gain motility and invasiveness, contributing to metastasis. By inhibiting TNIK, the compound could potentially suppress EMT, thereby hindering cancer progression.

Antimycobacterial Agents: Targeting Tuberculosis

Derivatives of the compound have shown promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis . These derivatives have been evaluated for their in vitro antitubercular activity, with some showing significant inhibitory effects without acute cellular toxicity. This suggests potential applications in developing new treatments for tuberculosis.

Molecular Docking: Understanding Protein-Ligand Interactions

The compound’s derivatives have been used in molecular docking studies to understand the binding patterns and stability of protein-ligand complexes . Such studies are crucial for drug design and can provide insights into the interactions at the molecular level, aiding in the optimization of therapeutic agents.

ADMET Prediction: Drug Development

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been carried out for analogues of this compound . These predictions are essential for assessing the drug-likeness and potential side effects of new compounds before they proceed to clinical trials.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions. These would typically be assessed through laboratory testing .

Future Directions

Future research on this compound might involve further studies of its properties and potential applications, as well as the development of methods for its synthesis and purification .

properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-12-4-6-13(7-5-12)18(24)23-20-22-17-15(8-9-16(17)27-20)19(25)21-11-14-3-2-10-26-14/h2-7,10,15H,8-9,11H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNKTBADBPELKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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